D-Prallethrin

Übersicht

Beschreibung

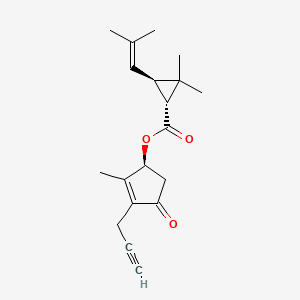

D-Prallethrin is a complex organic compound with a unique structure that combines cyclopropane, cyclopentene, and ester functionalities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of cyclopropanecarboxylic acid derivatives. The key steps include:

Formation of Cyclopropanecarboxylic Acid Derivatives: This can be achieved through the reaction of cyclopropane with carbon dioxide in the presence of a catalyst.

Functional Group Transformations:

Esterification: The final step involves the esterification of the cyclopropanecarboxylic acid derivative with (1S)-2-methyl-4-oxo-3-(2-propyn-1-yl)-2-cyclopenten-1-ol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentene ring, leading to the formation of ketones and carboxylic acids.

Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and alkene functionalities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

Oxidation: Formation of ketones and carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted esters and alkenes.

Wissenschaftliche Forschungsanwendungen

Introduction to D-Prallethrin

This compound is a synthetic pyrethroid insecticide widely used for its effectiveness in controlling mosquito populations and other pests. Its chemical structure allows it to act rapidly on the nervous systems of insects, leading to paralysis and death. This compound is particularly notable for its application in residential and outdoor environments, where it is employed in various formulations such as aerosols, coils, and vaporizers.

Mosquito Control

This compound is primarily used as a mosquito adulticide . It is effective in reducing mosquito populations in residential areas, public spaces, and agricultural settings. Studies have demonstrated its efficacy in creating protective barriers against mosquito bites, thereby reducing the transmission of vector-borne diseases such as malaria and dengue fever.

- Field Trials : In controlled studies, this compound has shown significant protective effects against mosquito bites. For example, one study reported that coils containing this compound provided up to 94% protection when used in conjunction with long-lasting insecticidal nets (LLINs) .

Household Insect Control

In addition to outdoor applications, this compound is commonly found in household insecticides. It is included in products designed for indoor use, such as sprays and vaporizers, aimed at repelling or killing household pests including flies and cockroaches.

- Safety Assessments : Regulatory assessments indicate that this compound has a low risk profile for acute exposure among humans when used according to label instructions. The acute dietary risk estimates are well below the levels of concern for all population subgroups .

Research Applications

Recent studies have explored the biochemical interactions of this compound with biological systems. Notably, research has indicated that this compound may interact with lung surfactant proteins, potentially impairing their function and increasing susceptibility to respiratory illnesses .

- Molecular Docking Studies : In silico studies using molecular docking techniques have shown that this compound binds to various surfactant proteins (SPs) in the lungs through multiple interactions such as hydrogen bonds and Van der Waals forces. This binding could disrupt the protective functions of SPs, which are crucial for maintaining lung health .

Toxicological Studies

Toxicological research has examined the effects of this compound on liver function and oxidative stress in animal models. For instance, studies have shown that exposure to this compound can lead to oxidative damage and liver injury, highlighting the importance of understanding its safety profile .

- Protective Measures : Co-administration of antioxidants has been found to mitigate some of the toxic effects associated with this compound exposure, suggesting potential avenues for therapeutic intervention .

Data Table: Summary of Applications and Findings

Wirkmechanismus

The compound exerts its effects through various molecular targets and pathways:

Enzyme Inhibition: It binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

Receptor Modulation: The compound can interact with cellular receptors, altering signal transduction pathways.

Gene Expression: It may influence gene expression by interacting with transcription factors or epigenetic modifiers.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cyclopropanecarboxylic acid derivatives: These include compounds like cyclopropanecarboxylic acid itself and its simple esters.

Cyclopentene derivatives: Compounds such as cyclopentene and its substituted derivatives.

Ester compounds: Various esters with similar structural motifs.

Uniqueness

Structural Complexity: The combination of cyclopropane, cyclopentene, and ester functionalities in a single molecule is unique.

Biological Activity: The compound’s ability to act as an enzyme inhibitor and receptor modulator sets it apart from simpler analogs.

Synthetic Versatility: Its structure allows for diverse chemical modifications, making it a versatile building block in organic synthesis.

Biologische Aktivität

D-Prallethrin is a synthetic pyrethroid insecticide known for its rapid knockdown effect against various household pests. This compound has gained attention due to its efficacy and potential health impacts on non-target organisms, including humans. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicological effects, and implications for human health and the environment.

This compound (C19H24O3) belongs to the pyrethroid family, which are synthetic analogs of naturally occurring pyrethrins. It is characterized by its fast-acting neurotoxic properties, which are primarily attributed to its ability to disrupt sodium channel function in nerve cells.

This compound primarily functions by prolonging the opening of sodium channels in the neuronal membranes of insects, leading to paralysis and eventual death. This mechanism involves:

- Disruption of Neurotransmission : this compound binds to voltage-gated sodium channels, delaying their closing and causing repetitive firing of action potentials in neurons.

- Hyperpolarization : The prolonged activation leads to hyperpolarization of the membrane potential, which disrupts normal nerve function and results in paralysis .

Acute Toxicity

Studies have demonstrated that this compound exhibits significant acute toxicity in various animal models. For instance:

- Inhalation Studies : Research involving inhalation exposure in mice indicated that this compound can lead to respiratory distress and alterations in exhaled CO2 levels, suggesting effects on the cardiorespiratory system .

- Biochemical Changes : In Wistar rats, exposure to this compound resulted in elevated serum levels of liver enzymes (AST, ALT) indicative of hepatotoxicity, alongside oxidative stress markers .

Chronic Toxicity

Chronic exposure studies reveal potential long-term health effects:

- Oxidative Stress : Prolonged exposure has been linked to increased oxidative stress and liver dysfunction. The administration of antioxidants showed protective effects against these changes .

- Neurotoxicity : Repeated exposure has been associated with neurobehavioral changes, including tremor syndrome in higher dose groups, highlighting the neurotoxic potential of this compound .

Case Study 1: Hepatotoxicity in Rats

A study investigated the effects of this compound on liver function in male Wistar rats. The findings included:

- Dosage : Administration of 64 mg/kg body weight led to significant increases in liver enzyme activities.

- Histological Changes : Microscopic examination revealed hepatocellular damage and inflammatory changes in liver tissue .

| Parameter | Control Group | Prallethrin Group |

|---|---|---|

| Body Weight Gain (g) | 50 ± 5 | 30 ± 4 |

| AST Levels (U/L) | 45 ± 3 | 120 ± 10 |

| ALT Levels (U/L) | 40 ± 2 | 110 ± 9 |

| Liver Weight (g) | 5 ± 0.5 | 8 ± 0.8 |

Case Study 2: Respiratory Effects

A separate inhalation study demonstrated that:

- Exposed Mice : Mice exposed to this compound showed decreased exhaled CO2 levels over a period of 60 days.

- Symptoms Observed : Symptoms included respiratory distress and tremors at higher concentrations .

Environmental Impact

The environmental implications of this compound use are significant due to its potential effects on non-target species, particularly beneficial insects like honeybees. Studies have shown that while it effectively repels mosquitoes, it does not significantly impact honeybee foraging behavior . However, continuous monitoring is essential to assess long-term ecological consequences.

Eigenschaften

IUPAC Name |

[(1S)-2-methyl-4-oxo-3-prop-2-ynylcyclopent-2-en-1-yl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h1,9,14,16-17H,8,10H2,2-6H3/t14-,16+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMKRKQBMYOFFMU-PVAVHDDUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C[C@@H]1OC(=O)[C@@H]2[C@H](C2(C)C)C=C(C)C)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80274045 | |

| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-,(1S)-2-methyl-4-oxo-3-(2-propynyl)-2-cyclopenten-1-yl ester, (1R,3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103065-19-6 | |

| Record name | Prallethrin, (1R,4S)-trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103065196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-,(1S)-2-methyl-4-oxo-3-(2-propynyl)-2-cyclopenten-1-yl ester, (1R,3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRALLETHRIN, (1R,4S)-TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O99J52N1CW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.